6-Chloro-1H-indole-3-carbonitrile
Overview
Description
6-Chloro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The compound this compound is characterized by a chloro substituent at the sixth position and a cyano group at the third position of the indole ring
Mechanism of Action
Target of Action
Indole derivatives, which include 6-chloro-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, indicating their interaction with various biological targets .
Mode of Action
It is believed that this compound exerts its pharmacological effects by inhibiting the activity of specific enzymes or receptors in the body. For example, some studies have shown that similar compounds can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with and affect multiple biochemical pathways.
Result of Action
Indole derivatives have shown diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Chloro-1H-indole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. One of the key interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This interaction can lead to the modulation of various signaling pathways within the cell . Additionally, this compound has been shown to inhibit certain enzymes, such as DYRK1A, which is involved in neurological processes . These interactions highlight the compound’s potential in regulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and can impact various cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of protein kinases, leading to changes in cell signaling and gene expression . Additionally, this compound has been shown to affect cellular metabolism by interacting with enzymes involved in metabolic pathways . These effects can result in alterations in cell function, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity . For example, its interaction with DYRK1A results in the inhibition of this enzyme, which can affect neurological processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions underline the compound’s ability to exert its effects at the biochemical level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been observed to result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as modulation of signaling pathways and inhibition of specific enzymes . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways . For example, its interaction with protein kinases can affect the phosphorylation status of metabolic enzymes, leading to changes in their activity and, consequently, in metabolic flux . These interactions underscore the compound’s role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Additionally, binding proteins can facilitate the localization and accumulation of this compound in specific tissues, influencing its biological activity . These transport and distribution mechanisms are crucial for the compound’s effectiveness in biochemical and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the cytoplasm or other organelles, where it can modulate enzymatic activity and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indole-3-carbonitrile typically involves the reaction of 6-chloroindole with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Electrophilic substitution: The indole ring is susceptible to electrophilic substitution reactions, particularly at the nitrogen and carbon positions.
Nucleophilic addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic addition: Reagents like Grignard reagents and organolithium compounds are employed.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
6-Chloro-1H-indole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indole-3-carbonitrile: Similar structure with a bromo substituent instead of chloro.
6-Fluoro-1H-indole-3-carbonitrile: Contains a fluoro substituent.
6-Methyl-1H-indole-3-carbonitrile: Features a methyl group at the sixth position.
Uniqueness
6-Chloro-1H-indole-3-carbonitrile is unique due to the presence of the chloro substituent, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
6-chloro-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDCXNREKOGGFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652991 | |
Record name | 6-Chloro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-17-0 | |
Record name | 6-Chloro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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